

# 4-(4-Chlorophenyl)morpholine as a pharmaceutical intermediate.

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)morpholine

Cat. No.: B1354488

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An In-depth Technical Guide to **4-(4-Chlorophenyl)morpholine** as a Pharmaceutical Intermediate

## Introduction

**4-(4-Chlorophenyl)morpholine** is a heterocyclic amine that has emerged as a crucial building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, which combines the metabolically stable morpholine ring with a functionalized chlorophenyl group, makes it a versatile scaffold for synthesizing a wide array of therapeutic agents.[2] The morpholine moiety is a privileged structure in drug design, often incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets.[2] This guide provides a detailed overview of the synthesis, properties, and applications of **4-(4-Chlorophenyl)morpholine**, tailored for researchers and professionals in drug development.

## Physicochemical Properties and Spectroscopic Data

Accurate identification and characterization are fundamental to the use of any pharmaceutical intermediate. The key properties of **4-(4-Chlorophenyl)morpholine** are summarized below.

Property	Value	Source
IUPAC Name	4-(4-chlorophenyl)morpholine	[3]
CAS Number	70291-67-7	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO	[3][4]
Molecular Weight	197.66 g/mol	[3][4]
Appearance	White crystalline powder	[5]
Melting Point	198-203 °C (hydrochloride salt)	[5]

#### Spectroscopic Profile:

- <sup>13</sup>C NMR: Spectral data is available for detailed structural confirmation.[3]
- GC-MS: Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[3]

## Core Synthesis Methodologies: Crafting the C-N Bond

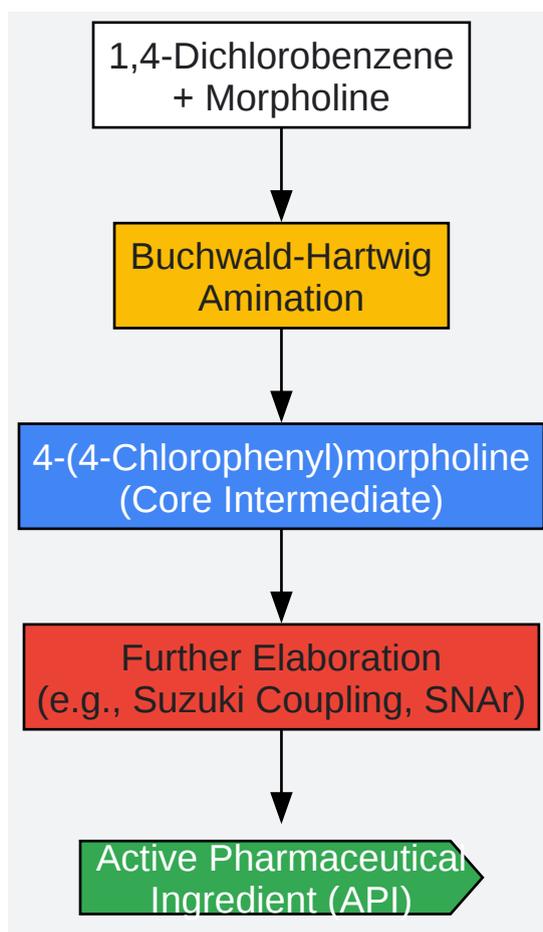
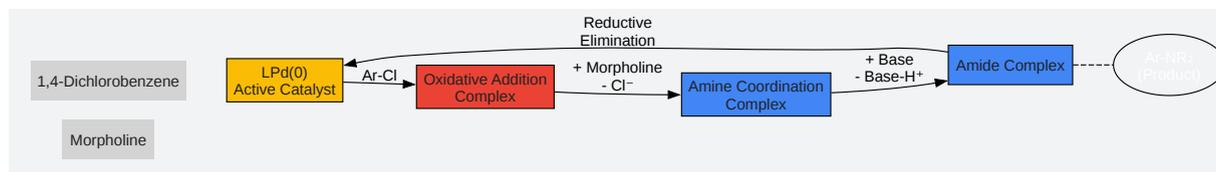
The central challenge in synthesizing **4-(4-Chlorophenyl)morpholine** is the formation of the aryl C-N bond between the morpholine nitrogen and the chlorophenyl ring.[6] Modern organometallic catalysis has provided highly efficient solutions for this transformation.

### Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for aryl C-N bond formation due to its high efficiency, broad substrate scope, and functional group tolerance.[7][8] It has largely superseded harsher, traditional methods.[7] The reaction couples an aryl halide (1,4-dichlorobenzene or 4-chloro-bromobenzene) with morpholine using a palladium catalyst, a phosphine ligand, and a base.

**Causality and Mechanistic Insight:** The reaction proceeds through a catalytic cycle involving a Pd(0) species.[9][10] The choice of ligand is critical; bulky, electron-rich phosphine ligands are

necessary to facilitate the challenging oxidative addition of the aryl chloride to the Pd(0) center and promote the final reductive elimination step.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the morpholine, forming the active nucleophile without competing in side reactions.[11]



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